The compound (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with notable pharmacological potential. Its molecular formula is and it has a molecular weight of approximately 410.47 g/mol. The compound is classified as a pyrrolidine derivative and is characterized by the presence of multiple functional groups, including a dimethylamino group, a hydroxy group, and several methoxy groups.
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials with dimethylamine to introduce the dimethylamino group. The pyrrolidine ring can be constructed through cyclization reactions involving suitable dicarbonyl compounds.
The molecular structure of the compound features a pyrrolidine ring with substituents that include:
InChI=1S/C23H26N2O5/c1-5-14-29-17-9-7-16(8-10-17)21(26)19-20(18-11-6-15(2)30-18)25(13-12-24(3)4)23(28)22(19)27/h5-11,20,26H,1,12-14H2,2-4H3/b21-19+
.The compound may undergo various chemical reactions typical for pyrrolidine derivatives:
Reactions can be influenced by solvent choice and temperature. For example, higher yields are often observed when reactions are conducted in polar solvents such as chloroform or toluene at elevated temperatures .
The biological activity of this compound likely involves interaction with specific receptors or enzymes in biological systems. The presence of the dimethylamino group suggests potential activity as a neurotransmitter modulator.
Preliminary studies indicate that similar compounds exhibit anti-inflammatory and antimicrobial properties, suggesting that this compound may also possess such activities .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic aromatic groups.
Key chemical properties include:
Relevant data regarding stability under different pH conditions or thermal stability could enhance understanding but require experimental validation.
This compound has potential applications in pharmacological research due to its structural features that suggest activity against various biological targets. It may serve as:
CAS No.: 17066-67-0
CAS No.: 76703-62-3
CAS No.: 105-12-4
CAS No.: 68002-72-2
CAS No.: 36548-09-1
CAS No.: